molecular formula C12H16N4O B1293435 6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile CAS No. 1017782-95-4

6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile

Cat. No.: B1293435
CAS No.: 1017782-95-4
M. Wt: 232.28 g/mol
InChI Key: FBIAEMRQPKPJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit specific metabolic reactions, thereby altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biochemical activity and overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 4-(2-hydroxyethyl)piperazine under specific conditions. The reaction is usually carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperazine ring play crucial roles in binding to these targets, thereby modulating their activity. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • **6-[4-(2-Hydroxyethyl)piperazino]pyridine
  • **6-[4-(2-Hydroxyethyl)piperazino]quinoline
  • **6-[4-(2-Hydroxyethyl)piperazino]benzene

Uniqueness

6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and lipophilicity, making it suitable for a wide range of applications .

Properties

IUPAC Name

6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c13-9-11-1-2-12(14-10-11)16-5-3-15(4-6-16)7-8-17/h1-2,10,17H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIAEMRQPKPJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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